1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine
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Overview
Description
1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine is an organic compound characterized by the presence of fluoro and trifluoroethoxy groups attached to a phenyl ring, along with an ethanamine moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoro-Substituted Phenyl Ring: The starting material, a fluoro-substituted benzene derivative, undergoes a nucleophilic aromatic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The fluoro and trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethanamine moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanamine include:
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, which affects its chemical reactivity and biological activity.
1-(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)ethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-6(15)8-4-7(2-3-9(8)11)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSLIJYOPRLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OCC(F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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